5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile
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Overview
Description
5-Methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile is a multifaceted compound with significant relevance across various fields of chemistry, biology, and industry. Characterized by its distinctive structural components, this compound brings together elements of triazole, phenoxy, sulfanyl, isothiazole, and carbonitrile functionalities, granting it unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile typically involves a multi-step process:
Starting Materials: : Precursors such as 5-(phenoxymethyl)-1H-1,2,4-triazole and 4-isothiazolecarbonitrile are integral.
Reagents and Conditions: : The use of methyl iodide, followed by a sulfur-containing reagent (such as thiol), in the presence of a base like sodium hydride.
Reaction Steps
Methylation: : Initial methylation of the triazole component.
Formation of Sulfanyl Linkage: : Introduction of the sulfanyl group through nucleophilic substitution.
Cyclization and Functionalization: : Final steps ensure cyclization and correct functional group placements.
Industrial Production Methods: In an industrial setting, large-scale production might involve:
Batch Processing: : Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: : Utilizing continuous reactors for a streamlined and efficient production cycle.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : Can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: : Reduction reactions can modify the triazole or isothiazole rings.
Substitution: : The phenoxy and methyl groups can be sites for various substitution reactions.
Oxidation Reagents: : Hydrogen peroxide or sodium hypochlorite in mild conditions.
Reduction Reagents: : Metal hydrides like lithium aluminium hydride.
Substitution Conditions: : Catalysts like palladium or nickel can facilitate substitution reactions.
Oxidized Derivatives: : Products with oxidized sulfanyl groups.
Reduced Analogs: : Simplified triazole or isothiazole rings.
Substituted Variants: : Structures with modified phenoxy or methyl groups.
Scientific Research Applications
This compound finds application in various research fields:
Chemistry: : Utilized as an intermediate in complex synthetic pathways.
Biology: : Acts as a probe or ligand in biochemical assays.
Medicine: : Potential therapeutic agent due to its structural versatility.
Industry: : Used in developing materials with specific mechanical or chemical properties.
Mechanism of Action
Molecular Targets and Pathways Involved: The compound exerts its effects by interacting with:
Enzymatic Inhibitors: : The triazole and isothiazole rings can inhibit enzymes.
Receptor Binding: : The phenoxy group might engage with various receptors.
Signal Pathways: : Modulates intracellular signaling pathways through its multifunctional groups.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other compounds like:
1,2,4-Triazole Derivatives: : Offers additional reactive sites due to the isothiazole and sulfanyl groups.
Phenoxy-Substituted Compounds: : Introduces more complexity and versatility.
Isothiazole Compounds: : Unique for having a combination of all the aforementioned functional groups.
3-Phenyl-5-methyl-4-isothiazolecarbonitrile: : Lacks the sulfanyl and triazole functionalities.
5-Methyl-1,2,4-triazole: : Simpler structure with fewer functional groups.
Phenoxymethyl-triazoles: : Limited to triazole and phenoxy groups, missing the sulfanyl and isothiazole parts.
And there you have it! The wonders of complex chemical compounds beautifully untangled
Properties
IUPAC Name |
5-methyl-3-[[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methylsulfanyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-10-12(7-16)15(20-23-10)22-9-14-17-13(18-19-14)8-21-11-5-3-2-4-6-11/h2-6H,8-9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEIQVIXVOMZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=NC(=NN2)COC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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